![molecular formula C6H12N2 B2989478 1-Methyl-1,6-diazaspiro[3.3]heptane CAS No. 1454909-03-5](/img/structure/B2989478.png)
1-Methyl-1,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,6-diazaspiro[33]heptane is a heterocyclic compound characterized by a spiro-connected bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-diazaspiro[3.3]heptane can be synthesized through various synthetic routes. One common method involves the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process. The compound is usually purified through crystallization or chromatography techniques to achieve the required purity for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,6-diazaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific conditions such as elevated temperatures.
Major Products Formed:
Applications De Recherche Scientifique
1-Methyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The spirocyclic structure of the compound allows for unique binding interactions, which can influence its efficacy and selectivity in different applications .
Comparaison Avec Des Composés Similaires
1,6-Diazaspiro[3.3]heptane: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.
1-Methyl-1,6-diazaspiro[4.4]nonane:
1-Methyl-1,7-diazaspiro[3.3]octane: Contains an additional carbon in the spirocyclic ring, affecting its stability and interactions.
Uniqueness: 1-Methyl-1,6-diazaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 1-position. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-methyl-1,6-diazaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-2-6(8)4-7-5-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPHIARKERMZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
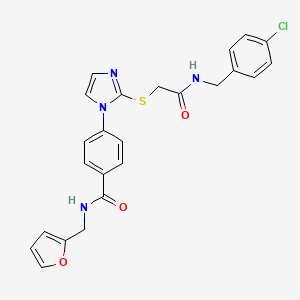
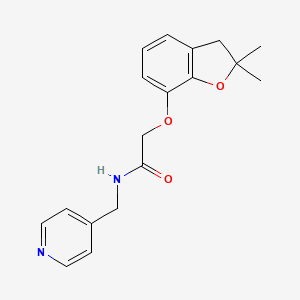
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)
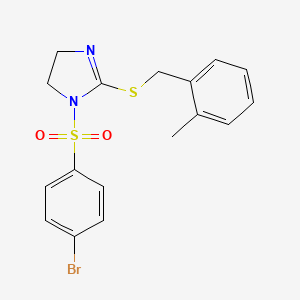
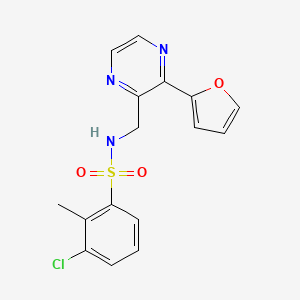
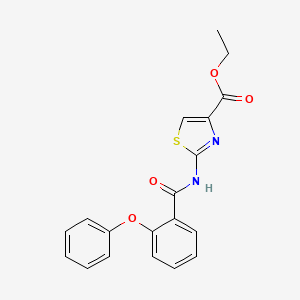
![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)
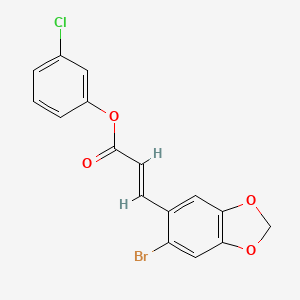
![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)
![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)
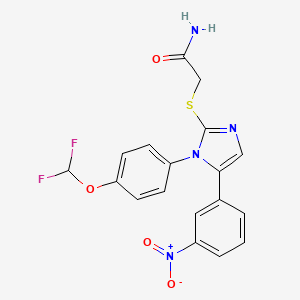
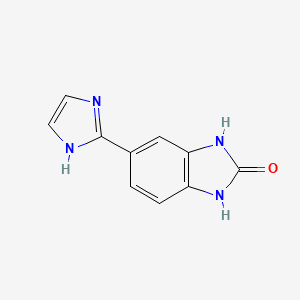
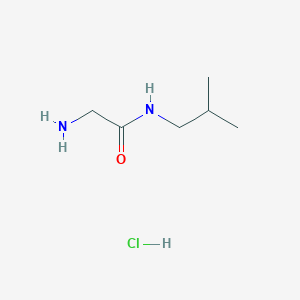
![3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2989417.png)
